3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both cyano and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the formation of the thieno[3,2-b]pyrrole core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxamide, while reduction could produce an amine derivative .
Scientific Research Applications
3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, some derivatives have been shown to inhibit lysine-specific demethylases, which play a role in gene regulation and cancer progression . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share the thieno[3,2-b]pyrrole core and have shown antiviral and anticancer activities.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives have been explored for their potential as antitubercular agents.
Uniqueness
3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in different fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H4N2O2S |
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Molecular Weight |
192.20 g/mol |
IUPAC Name |
3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H4N2O2S/c9-2-4-3-13-6-1-5(8(11)12)10-7(4)6/h1,3,10H,(H,11,12) |
InChI Key |
ZNRHGXYWWLTGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1SC=C2C#N)C(=O)O |
Origin of Product |
United States |
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